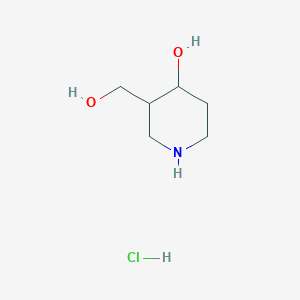

4-羟甲基哌啶-3-醇盐酸盐

描述

“3-(Hydroxymethyl)piperidin-4-ol hydrochloride”, also known as HMPH, is a chemically synthesized compound that is widely used in research. It has a molecular weight of 167.64 .

Synthesis Analysis

The synthesis of “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” can be achieved through several steps including benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group .

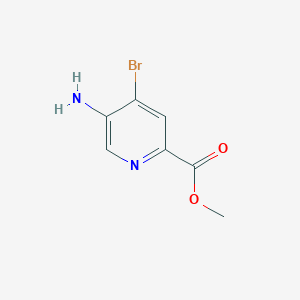

Molecular Structure Analysis

The molecular structure of “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines, including “3-(Hydroxymethyl)piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

科学研究应用

生物活性哌啶衍生物的合成

4-羟甲基哌啶-3-醇盐酸盐: 是一种在合成各种哌啶衍生物中具有重要价值的中间体。 这些衍生物在新型药物的开发中至关重要,因为它们存在于二十多种药物类别中,包括生物碱 。该化合物的多功能性允许创建取代的哌啶、螺哌啶、缩合哌啶和哌啶酮,这些化合物正在探索其潜在的药理活性。

抗癌研究

哌啶衍生物,包括从 4-羟甲基哌啶-3-醇盐酸盐合成的那些,正在研究其抗癌特性。 它们被用于研究对各种类型癌症的体外和体内抗增殖和抗转移作用 。这项研究对于发现新的癌症治疗方法至关重要。

抗病毒应用

4-羟甲基哌啶-3-醇盐酸盐的结构灵活性允许设计具有潜在抗病毒活性的新型化合物。 研究人员正在设计和合成新的哌啶-4-醇衍生物,以评估其治疗艾滋病毒等疾病的有效性 。这项正在进行的研究可能会导致抗病毒药物的重大进展。

神经药理学潜力

从 4-羟甲基哌啶-3-醇盐酸盐衍生的化合物正在评估其神经药理学潜力。 哌啶核是许多 FDA 批准药物的常见特征,与各种生物活性相关,包括抗阿尔茨海默病和抗精神病作用 。这使其成为神经病学和精神病学领域中令人感兴趣的化合物。

镇痛和抗炎应用

哌啶衍生物的镇痛和抗炎特性已得到充分证明。 作为前体,4-羟甲基哌啶-3-醇盐酸盐有助于合成正在测试用于缓解疼痛和减少炎症的化合物,这将使患有慢性疼痛疾病的患者受益 。

抗氧化特性

天然哌啶类化合物已显示出强大的抗氧化作用。通过扩展,来自 4-羟甲基哌啶-3-醇盐酸盐的合成衍生物正在探索其抑制或抑制自由基的能力。 这项研究对治疗由氧化应激引起的疾病具有意义 。

安全和危害

While specific safety and hazard information for “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

It is known that piperidine derivatives, which include 3-(hydroxymethyl)piperidin-4-ol hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s suggested that reactions involving piperidine derivatives proceed through an outer-sphere dissociative mechanism, which involves a series of successive protonations .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives have been evaluated for potential treatment of various conditions, including hiv .

生化分析

Biochemical Properties

3-(Hydroxymethyl)piperidin-4-ol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the human H3 receptor, acting as an antagonist . This interaction is crucial for its potential therapeutic applications, particularly in the treatment of neurological disorders. The compound’s ability to bind to specific receptors and inhibit their activity highlights its importance in biochemical research and drug development.

Cellular Effects

The effects of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the H3 receptor can alter neurotransmitter release, impacting neuronal communication and function . Additionally, the compound’s effects on gene expression can lead to changes in protein synthesis, affecting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 3-(Hydroxymethyl)piperidin-4-ol hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the H3 receptor, inhibiting its activity and preventing the receptor from interacting with its natural ligands . This inhibition can lead to changes in downstream signaling pathways, ultimately affecting cellular function and gene expression. The compound’s ability to modulate enzyme activity and receptor function underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, necessitating careful monitoring during experiments. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular function, highlighting the compound’s potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity At higher doses, toxic or adverse effects may be observed, including alterations in cellular metabolism and function Threshold effects have been identified, indicating the importance of precise dosage control in experimental and therapeutic settings

Metabolic Pathways

3-(Hydroxymethyl)piperidin-4-ol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation within cells, affecting its overall efficacy and safety. Understanding these processes is critical for developing effective delivery systems and optimizing therapeutic outcomes.

Subcellular Localization

The subcellular localization of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, impacting its overall activity and function. Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

属性

IUPAC Name |

3-(hydroxymethyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-5-3-7-2-1-6(5)9;/h5-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJFPEWWJFTVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

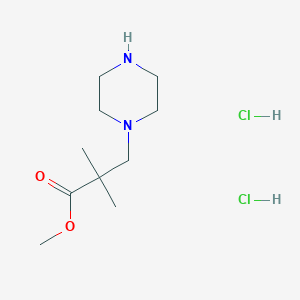

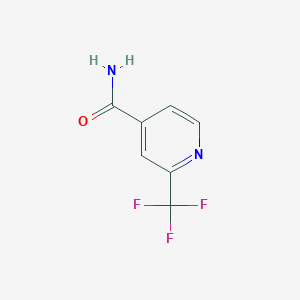

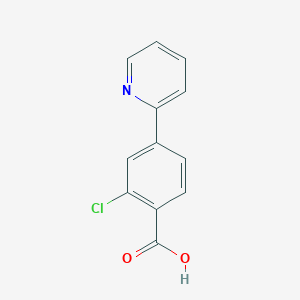

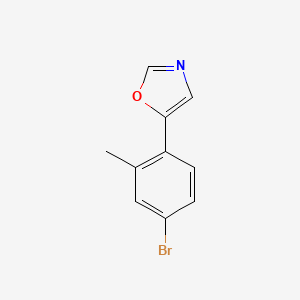

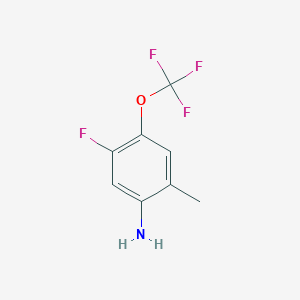

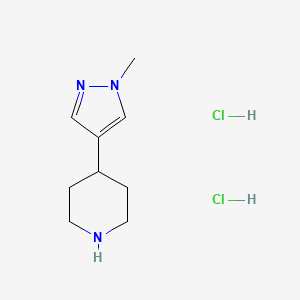

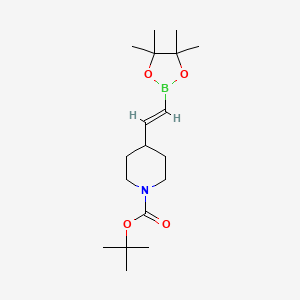

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)